四(吡唑-1-基)硼酸钾盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

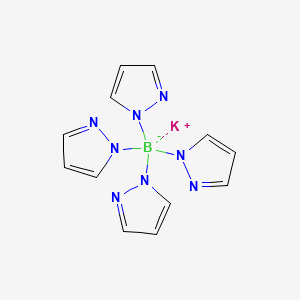

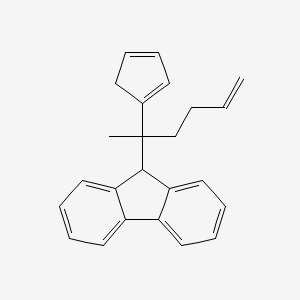

Tetrakis(pyrazol-1-yl)borate potassium salt is a chemical compound with the molecular formula C12H12BKN8O4 . It is a crystalline powder that appears white to off-white .

Synthesis Analysis

Poly(pyrazolyl)borate ligands, including tetrakis(pyrazolyl)borates, have been synthesized through the reaction of highly reactive haloboranes with in situ formed pyrazolides under very mild conditions . This versatile synthetic method allows the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates .Molecular Structure Analysis

The molecular structure of Tetrakis(pyrazol-1-yl)borate potassium salt is represented by the SMILES notation: [K+].O(N1C=CC=N1)B-(ON1C=CC=N1)ON1C=CC=N1 . The molecular weight of the compound is 318.19 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving Tetrakis(pyrazol-1-yl)borate potassium salt are not detailed in the search results, the compound has been noted for its use in the synthesis of poly(pyrazolyl)borates .Physical And Chemical Properties Analysis

Tetrakis(pyrazol-1-yl)borate potassium salt is a crystalline powder that is white to off-white in color . It has a molecular weight of 318.19 g/mol .科学研究应用

化学合成和修饰

- 吡唑衍生物因其在分子修饰和药物发现中的潜力而受到探索。诸如5-(1-(4-氟苯基)-1H-吡唑-4-基)-2H-四唑等新型吡唑化合物的合成已被研究其镇痛、抗炎和血管舒张作用。研究表明,NO/cGMP 通路和钙通道参与了它们的药理作用机制 (Oliveira 等人,2017)。

生物活性

- 对吡唑啉双膦酸酯(与吡唑化合物具有结构基序)的研究表明,其具有显着的抗炎活性,并能在动物模型中抑制慢性关节炎和炎症。这表明其在治疗与关节病和其他慢性炎症性疾病相关的慢性组织损伤方面具有潜在应用 (Nugent 等人,1993)。

安全和危害

While specific safety and hazard information for Tetrakis(pyrazol-1-yl)borate potassium salt is not detailed in the search results, general safety measures for handling chemicals should be followed. These include avoiding contact with skin and eyes, not breathing in dust, and handling the product only in a closed system or with appropriate exhaust ventilation .

作用机制

Target of Action

Potassium Tetrakis(1-pyrazolyl)borate, also known as Tetrakis(pyrazol-1-yl)borate potassium salt, is primarily used as a ligand in the formation of metal complexes . These complexes can be formed with almost any transition metal . The primary targets of this compound are therefore the metal ions that it forms complexes with .

Mode of Action

The compound interacts with its targets (metal ions) by forming sandwich complexes, presenting octahedral coordination . The introduction of bulky substituents on position 3 of the heterocyclic rings allows the isolation of metal complexes bearing only one ligand, therefore vacant coordination positions at the metal open the door to develop catalytic processes .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific metal ion that the compound is complexed with . These complexes have been used as enzymatic models, for the development of new materials, and as power catalysts in reactions such as carbene or nitrene C−H insertion, polymerization or carbonyl derivatizations .

Result of Action

The molecular and cellular effects of Potassium Tetrakis(1-pyrazolyl)borate’s action are dependent on the specific metal complex formed. For example, complexes formed with transition metals have been used in catalytic processes, leading to various chemical transformations .

Action Environment

The action, efficacy, and stability of Potassium Tetrakis(1-pyrazolyl)borate are influenced by environmental factors such as temperature and the presence of other chemical species. For example, the formation of the metal complexes occurs under very mild conditions . Furthermore, the compound is sensitive to reductant conditions, which can limit the functional group scope .

属性

IUPAC Name |

potassium;tetra(pyrazol-1-yl)boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BN8.K/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;/h1-12H;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZDJFJWROUEGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BKN8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl](/img/structure/B6320627.png)

![1-[2-(Benzyloxy)phenyl]propan-2-one, 97%](/img/structure/B6320660.png)